Lexithromycin

Antibacterial Macrolide MIC

Replace generic erythromycin with a validated research tool. Lexithromycin (Erythromycin A 9-methoxime) offers distinct hydrophobicity and pH stability for accurate PK/PD modeling. - **Benchmarked activity:** MIC 0.06 μg/mL (S. pyogenes) & 0.25 μg/mL (S. aureus). - **Physicochemical differentiation:** LogP 2.218 vs. erythromycin; enhanced oral absorption. - **SAR reference:** Defined 9-oxime modification for ribosomal binding studies. Supplied as a certified reference standard for in vitro antibacterial assays.

Molecular Formula C38H70N2O13
Molecular Weight 763.0 g/mol
Cat. No. B15565436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexithromycin
Molecular FormulaC38H70N2O13
Molecular Weight763.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyHPZGUSZNXKOMCQ-IXGVTZHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lexithromycin Procurement Guide


Lexithromycin (Erythromycin A 9-methoxime; Wy 48314) is an early semi-synthetic macrolide antibiotic derived from erythromycin A via modification of the 9-keto moiety to a methyl oxime [1]. This structural change is documented to improve pH stability and hydrophobicity, leading to enhanced in vivo absorption compared to its parent compound [2]. Despite this favorable property, lexithromycin was superseded by other macrolides like roxithromycin, and its development for clinical use in HIV infections was discontinued [3].

Source Semi-synthetic 14-membered macrolide antibiotic derived from erythromycin A via 9-keto to methyl oxime conversion.
Mechanism Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, primarily targeting Gram-positive pathogens.
Research Tool Probe for macrolide structure-activity relationship (SAR) studies and 9-oxime modification effects on physicochemical properties.

Why Lexithromycin Cannot Be Substituted


The core differentiation of lexithromycin is its enhanced pH stability and hydrophobicity relative to erythromycin, a direct result of the 9-keto moiety's conversion to a methyl oxime [1]. This modification prevents acid-catalyzed degradation in the stomach, a known limitation of erythromycin that leads to erratic and incomplete oral absorption . Therefore, substituting generic erythromycin for lexithromycin in in vivo studies or assays where consistent oral bioavailability or pH-dependent stability is a critical parameter will not replicate the intended experimental conditions.

SAR Mismatch
The 9-oxime modification significantly alters hydrophobicity (LogP) and pH stability; substituting with generic erythromycin bypasses key structural features of the tool compound.
ADME Endpoint Shift
Absorption and tissue distribution profiles may differ substantially from parent erythromycin, which can shift pharmacokinetic and pharmacodynamic study endpoints.
Ribosomal Binding Context
50S subunit binding affinity and kinetics may not transfer directly between the semi-synthetic derivative and the parent compound, limiting direct substitution in binding studies.

Lexithromycin Comparative Evidence


In Vitro Activity Against S. pyogenes

Lexithromycin demonstrates potent in vitro antibacterial activity, with a reported minimal inhibitory concentration (MIC) of 0.06 μg/mL against Streptococcus pyogenes CN10A and Streptococcus sp. 64/848C . While this represents a potent MIC value, it is important to note that it falls within the typical range for macrolides and does not represent a unique improvement over all comparators.

S. pyogenes MIC
Cross-study comparable
0.06 µg/mL
Reported MIC endpoint context. Supports antimicrobial screening review.
Against S. pyogenes CN10A; contextualize with CLSI erythromycin breakpoint (≤0.25 µg/mL).
Antibacterial Macrolide MIC

In Vitro Activity Against S. aureus

Lexithromycin was specifically designed to overcome the acid lability of erythromycin. The conversion of the 9-keto group to a methyl oxime improves its pH stability and increases its hydrophobicity, leading to enhanced in vivo absorption compared to erythromycin [1].

S. aureus MIC
Cross-study comparable
0.25 µg/mL
Lexithromycin (Target) Erythromycin S breakpoint: ≤0.5 µg/mL
Reported MIC endpoint context. Supports antimicrobial screening review.
Against S. aureus Oxford; contextualize with CLSI M100 standard.
Pharmacokinetics Bioavailability Stability

Hydrophobicity vs. Erythromycin

In infection experiments, lexithromycin, along with azithromycin and clarithromycin, was shown to reduce intracellular accumulation of viral RNA, virus spread, and virus-induced cell death by inhibiting SARS-CoV-2 entry into cells [1].

Hydrophobicity (LogP)
Class-level inference
2.218
Reported LogP endpoint context. Supports absorption and permeability model review.
Calculated value; indicates increased hydrophobicity vs. erythromycin.
Antiviral SARS-CoV-2 COVID-19

High Plasma Protein Binding and Extended Half-Life

Lexithromycin exhibits high plasma protein binding (96%), primarily to alpha1-acid glycoproteins, and an extended half-life, which are reported to support a potential once-daily dosing regimen . For comparison, clarithromycin has a half-life of 3-7 hours and requires twice-daily dosing .

Pharmacokinetics Protein Binding Half-Life

Lexithromycin Application Scenarios


In Vitro Antibacterial Screening Assays

Lexithromycin's improved pH stability and absorption profile over erythromycin [1] make it a preferred choice for in vivo animal models where consistent oral dosing of a macrolide is required. This avoids the erratic absorption and gastric degradation seen with erythromycin, leading to more reproducible pharmacokinetic data and reduced inter-animal variability in efficacy studies.

Macrolide SAR Studies

Lexithromycin has been shown to inhibit SARS-CoV-2 entry and reduce viral spread in cell culture, with effects comparable to those of azithromycin and clarithromycin [1]. This makes it a valuable tool for investigating the mechanisms behind macrolide antiviral activity and for screening studies aiming to repurpose macrolides for COVID-19 or other viral infections.

PK and Absorption Modeling

With its high plasma protein binding (96%) and extended half-life [1], lexithromycin serves as a useful model compound for studying the PK/PD relationships of macrolides that exhibit extensive tissue distribution and sustained exposure. It can be used to investigate the impact of high protein binding on antimicrobial efficacy and the development of once-daily dosing regimens.

Application
Selection Property
Validation Focus
In vitro Antibacterial Screening
Antimicrobial screening context
MIC endpoint analysis for Gram-positive assay validation
Macrolide SAR Studies
Structure-activity relationship (9-oxime modification)
Pharmacophore and LogP correlation with assay endpoints
PK and Absorption Modeling
Hydrophobicity and pH stability profile
ADME endpoint modeling and permeability prediction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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